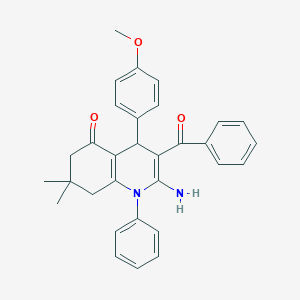
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one, commonly known as DMQX, is a synthetic compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential therapeutic applications in various neurological disorders. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity.
Mechanism of Action
DMQX acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor and prevents the influx of calcium ions, which is necessary for the depolarization of the postsynaptic membrane. This results in the inhibition of synaptic transmission and plasticity, which is thought to be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects
DMQX has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of glutamate and reduce the excitotoxicity associated with neurological disorders. DMQX has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, DMQX has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DMQX has several advantages as a tool compound for neuroscience research. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for the investigation of the role of these receptors in synaptic plasticity and learning and memory. DMQX is also relatively stable and can be easily synthesized in the laboratory.
However, there are also limitations to the use of DMQX in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, DMQX is not selective for the AMPA receptor subtype and can also inhibit other glutamate receptor subtypes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of DMQX. One area of research is the development of more selective AMPA receptor antagonists that can be used to investigate the role of these receptors in synaptic plasticity and learning and memory. Another area of research is the investigation of the potential therapeutic applications of DMQX in neurological disorders. Finally, the development of more stable and long-lasting forms of DMQX could allow for the study of its long-term effects in animal models.
Conclusion
DMQX is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has several advantages as a tool compound for neuroscience research, but there are also limitations to its use in lab experiments. There are several future directions for the study of DMQX, including the development of more selective AMPA receptor antagonists and the investigation of its potential therapeutic applications in neurological disorders.
Synthesis Methods
DMQX is synthesized by the condensation of 2-amino-4-methoxybenzoic acid with 2,4-pentanedione, followed by cyclization with dimethylamine and acylation with benzoyl chloride. The final product is obtained after purification using column chromatography. The chemical structure of DMQX is shown in Figure 1.
Scientific Research Applications
DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to be a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. DMQX has also been used as a tool compound in neuroscience research to investigate the role of glutamate receptors in synaptic plasticity and learning and memory.
properties
Product Name |
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molecular Formula |
C31H30N2O3 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H30N2O3/c1-31(2)18-24-27(25(34)19-31)26(20-14-16-23(36-3)17-15-20)28(29(35)21-10-6-4-7-11-21)30(32)33(24)22-12-8-5-9-13-22/h4-17,26H,18-19,32H2,1-3H3 |
InChI Key |
WNTXAYQREUPPPP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304289.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)

![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
